4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16104066
InChI: InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H
SMILES:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile

CAS No.:

Cat. No.: VC16104066

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile -

Specification

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
IUPAC Name 4-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile
Standard InChI InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H
Standard InChI Key WBKRRJCLHBGPOH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile consists of two aromatic rings connected via an imine (-CH=N-) bond. The 2,3-dihydroxybenzylidene moiety features hydroxyl groups at the 2- and 3-positions of the benzene ring, while the benzonitrile group introduces a strong electron-withdrawing nitrile (-C≡N) substituent at the para position . The planar geometry of the conjugated system facilitates intramolecular hydrogen bonding between the hydroxyl groups and the imine nitrogen, as evidenced by computational models .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H10N2O2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight238.24 g/mol
Exact Mass238.074228 g/mol
SMILES NotationC1=CC(=CC=C1C#N)N=CC2=C(C(=CC=C2)O)O
InChIKeyGSHGDQMCDPPIOO-CXUHLZMHSA-N

Synthesis and Reaction Pathways

Conventional Condensation Approaches

The synthesis of 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile typically involves a Schiff base condensation between 2,3-dihydroxybenzaldehyde and 4-aminobenzonitrile. This reaction proceeds under reflux conditions in ethanol or methanol, often catalyzed by acetic acid or p-toluenesulfonic acid. The mechanism entails nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

Reaction Equation:

2,3-Dihydroxybenzaldehyde+4-AminobenzonitrileΔ,acid4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile+H2O\text{2,3-Dihydroxybenzaldehyde} + \text{4-Aminobenzonitrile} \xrightarrow{\Delta, \text{acid}} \text{4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile} + \text{H}_2\text{O}

Yields for analogous Schiff base syntheses range from 60% to 85%, depending on solvent polarity and catalyst loading .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile exhibits key absorption bands:

  • O-H Stretch: Broad band at 3200–3400 cm1^{-1} from phenolic hydroxyl groups .

  • C≡N Stretch: Sharp peak near 2225 cm1^{-1} .

  • C=N Stretch: Medium-intensity band at 1600–1640 cm1^{-1} .

  • C-O Stretch: Bands at 1250–1300 cm1^{-1} .

A spectrum-structure validation score of 0.966 (out of 1.0) confirms high congruence between experimental and computed IR data .

Nuclear Magnetic Resonance (NMR)

1^1H-NMR (300 MHz, DMSO-d6d_6):

  • δ 8.42 ppm (s, 1H, -CH=N-) .

  • δ 6.80–7.60 ppm (m, 6H, aromatic protons) .

  • δ 9.85 ppm (s, 2H, -OH) .

13^{13}C-NMR:

  • δ 158.9 ppm (C=N) .

  • δ 117.5 ppm (C≡N) .

  • δ 115–150 ppm (aromatic carbons) .

Metal IonCoordination SitesExpected Geometry
Cu(II)N, O, OSquare planar
Fe(III)N, O, OOctahedral
Zn(II)N, OTetrahedral

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields and energy-intensive reflux conditions. Microwave-assisted synthesis could reduce reaction times from hours to minutes while improving purity . Additionally, exploring ionic liquid solvents may enhance solubility and reduce byproduct formation .

Biological Screening

Priority areas include:

  • Antimicrobial assays against Gram-positive/negative bacteria.

  • Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa).

  • In silico docking studies to predict interactions with enzymes like COX-2 or topoisomerase II.

Materials Science Applications

The rigid, planar structure and π-conjugation make this compound a candidate for:

  • Organic semiconductors in thin-film transistors.

  • Fluorescent sensors for metal ion detection.

  • Photoactive coatings in solar cells.

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